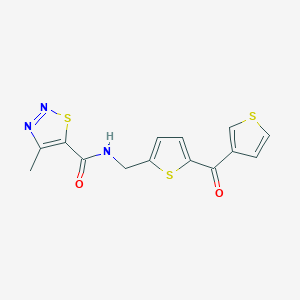
4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N3O2S3 and its molecular weight is 349.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of thiophene moieties enhances its pharmacological profile. The synthesis typically involves the condensation of thiadiazole derivatives with appropriate thiophene carboxylic acids or their derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to This compound have shown promising results against various cancer cell lines:
- Mechanism of Action : Thiadiazoles are believed to inhibit critical signaling pathways involved in tumor growth. They can induce apoptosis and cell cycle arrest in cancer cells by targeting specific proteins such as c-Met and VEGFR-2 .
- In Vitro Studies : In a study evaluating several thiadiazole derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 41.53 nM to 56.64 nM against c-Met, indicating potent inhibitory effects .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 51a | 56.64 | c-Met |
| 51b | 50.15 | c-Met |
| 51c | 45.67 | c-Met |
| 51d | 41.53 | c-Met |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied:
- Gram-positive Bacteria : Compounds derived from thiadiazoles exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. For example, a related compound showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain strains .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring affects the antimicrobial efficacy. For instance, modifications at position 5 of the thiadiazole can enhance or reduce activity against microorganisms .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1.95 | Staphylococcus aureus |
| Compound B | 3.91 | Micrococcus luteus |
Case Studies
- Inhibition of Cancer Cell Proliferation : A recent study demonstrated that a structurally similar compound induced apoptosis in MKN-45 gastric cancer cells while inhibiting c-Met phosphorylation in both cellular and cell-free systems . This suggests a targeted approach in cancer therapy using thiadiazole derivatives.
- Antibacterial Efficacy : Another study reported that certain thiadiazole derivatives had effective antibacterial properties against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thiadiazole derivatives indicates favorable absorption and distribution characteristics in vivo. Studies in animal models have shown that these compounds maintain effective plasma concentrations while exhibiting low toxicity profiles . However, further investigations are needed to fully understand their metabolic pathways and long-term effects.
特性
IUPAC Name |
4-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S3/c1-8-13(22-17-16-8)14(19)15-6-10-2-3-11(21-10)12(18)9-4-5-20-7-9/h2-5,7H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBTHDKBQBLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














